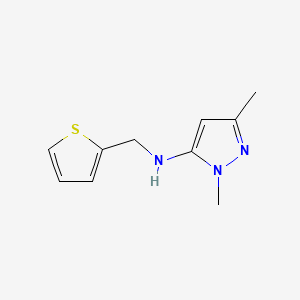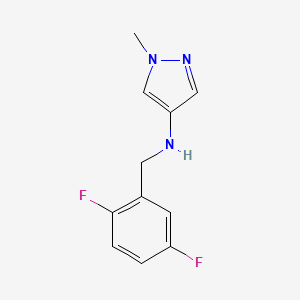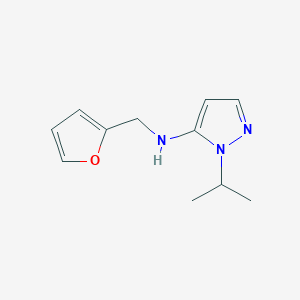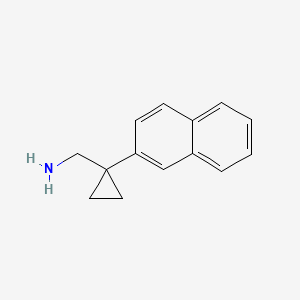![molecular formula C14H21NO3 B11729882 methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B11729882.png)
methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is an organic compound with the chemical formula C15H21NO5. It is a derivative of D-tyrosine, where the amino acid is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of polypeptides containing D-tyrosine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate typically involves the following steps:
Esterification: D-tyrosine is reacted with methanol and sulfuric acid to produce D-tyrosine methyl ester.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Free amine derivatives
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate: Similar structure but different stereochemistry.
Methyl (2R)-2-amino-3-[4-(tert-butyldimethylsilyl)oxy]phenyl]propanoate: Similar structure but with a different protecting group.
Uniqueness
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions .
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1 |
InChI-Schlüssel |
AORVWDJGVFCGOW-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC)N |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11729820.png)
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline](/img/structure/B11729828.png)
![1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11729838.png)
![Methoxy[(thiophen-3-yl)methylidene]amine](/img/structure/B11729843.png)
![1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729854.png)
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729861.png)

![N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B11729865.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729870.png)

